molecular formula C19H14N2O6 B3736410 [2-Methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate

[2-Methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate

Cat. No.: B3736410
M. Wt: 366.3 g/mol
InChI Key: AVOQWUALYABMNO-UHFFFAOYSA-N
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Description

[2-Methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoate group attached to a phenyl ring, which is further substituted with a methoxy group and a diazinan-5-ylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Properties

IUPAC Name

[2-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c1-26-15-10-11(9-13-16(22)20-19(25)21-17(13)23)7-8-14(15)27-18(24)12-5-3-2-4-6-12/h2-10H,1H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOQWUALYABMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-formylphenyl benzoate with 2,4,6-trioxo-1,3-diazinan-5-ylidene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the diazinan-5-ylidene moiety, converting it into a more reduced form such as a dihydro derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of 2-methoxy-4-formylphenyl benzoate or 2-methoxy-4-carboxyphenyl benzoate.

    Reduction: Production of dihydro derivatives of the diazinan-5-ylidene moiety.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development.

Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific diseases. The compound’s ability to interact with biological molecules can be harnessed for designing drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of [2-Methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The diazinan-5-ylidene moiety plays a crucial role in its binding affinity and specificity, influencing the overall biological activity.

Comparison with Similar Compounds

  • 2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate
  • N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]phenyl acetamide

Comparison: Compared to similar compounds, [2-Methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate exhibits unique reactivity due to the presence of the methoxy group and benzoate ester. These functional groups enhance its solubility and chemical stability, making it a versatile compound for various applications. Additionally, its structural features allow for selective interactions with biological targets, distinguishing it from other diazinan-5-ylidene derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate
Reactant of Route 2
Reactant of Route 2
[2-Methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate

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